molecular formula C11H21NO4 B3058448 trans-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 895245-32-6

trans-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B3058448
CAS No.: 895245-32-6
M. Wt: 231.29
InChI Key: HEFYZXCUGNIOCW-RKDXNWHRSA-N
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Description

trans-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate (C₁₁H₂₁NO₄, MW 231.29 g/mol) is a pyrrolidine derivative featuring hydroxymethyl substituents at the 3- and 4-positions and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position. This compound is synthesized as a key intermediate in pharmaceutical research, particularly for developing autotaxin (ATX) inhibitors, where its stereochemical configuration (trans-3R,4R or trans-3S,4S) influences biological activity . It is stored at 2–8°C under dry conditions to prevent decomposition, reflecting its sensitivity to moisture and temperature .

Properties

IUPAC Name

tert-butyl (3R,4R)-3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-4-8(6-13)9(5-12)7-14/h8-9,13-14H,4-7H2,1-3H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFYZXCUGNIOCW-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

895245-32-6
Record name 1,1-Dimethylethyl (3R,4R)-3,4-bis(hydroxymethyl)-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=895245-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Scientific Research Applications

Synthetic Applications

1. Intermediate for Pyrrolidine-Based Inhibitors

One of the primary applications of trans-tert-butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate is as an intermediate in the synthesis of pyrrolidine-based inhibitors. These inhibitors are crucial in medicinal chemistry for developing drugs targeting various diseases, including cancer and viral infections. The compound's structure allows for modifications that can enhance biological activity and selectivity towards specific targets .

Biochemical Research

2. Studies on Enzyme Inhibition

Research has indicated that derivatives of pyrrolidine compounds exhibit enzyme inhibition properties. The trans-tert-butyl variant has been utilized to study its effects on specific enzymes, contributing to understanding enzyme kinetics and mechanisms of action. This research is vital for drug discovery processes aimed at creating more effective therapeutic agents .

Case Studies

Study Focus Findings
Pyrrolidine Derivatives Demonstrated potential as inhibitors in cancer cell lines, showcasing the importance of structural modifications .
Enzyme Kinetics Investigated the inhibitory effects on specific enzymes, aiding in the design of targeted therapies .
Synthetic Pathway Optimization Enhanced methods for synthesizing pyrrolidine derivatives, improving yield and reducing costs .

Comparison with Similar Compounds

Positional Isomers: tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate

This isomer differs in the substitution pattern (2,5-hydroxymethyl groups vs. 3,4 in the target compound).

  • Synthesis: Sodium borohydride in ethanol/methanol with CaCl₂ is used for ester-to-alcohol reduction, preferred over LiAlH₄ due to safety and environmental considerations .
  • Reactivity: The 2,5-isomer undergoes cyclization via Mitsunobu conditions (e.g., DIAD/PPh₃) to form bicyclic ethers, while the 3,4-isomer’s cyclization pathways are less documented but likely differ due to steric effects .
  • Applications : Both isomers serve as intermediates in drug discovery, but the 3,4-isomer is specifically optimized for ATX inhibition, highlighting the impact of substituent positioning on target binding .
Parameter 3,4-isomer 2,5-isomer
Molecular Weight 231.29 g/mol 231.29 g/mol
Key Substituents 3,4-hydroxymethyl 2,5-hydroxymethyl
Preferred Synthesis Method Not explicitly detailed NaBH₄/CaCl₂ in MeOH/EtOH
Cyclization Strategy Undisclosed Mitsunobu conditions

Fluoropyridine-Containing Analogues

Examples include (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate .

  • Synthetic Complexity : Requires multi-step coupling of pyrrolidine and pyridine moieties, increasing synthetic challenges compared to the simpler hydroxymethyl-substituted target compound .

Decahydrofuran Esters (Compounds 3 and 4)

Identified as 2-methylbut-2-enoic acid derivatives with decahydrofuran cores and bis-hydroxymethyl groups .

  • Biological Relevance : These compounds exhibit anti-inflammatory or anticancer activities, contrasting with the ATX-focused applications of the target compound.
  • Stereochemical Diversity: The fused bicyclic structure introduces conformational rigidity absent in the monocyclic pyrrolidine system of the target compound .

Enantiomeric and Protecting Group Variants

  • Rel-(3R,4S)-isomer : The enantiomer of the target compound (CAS 1393732-25-6) shares identical molecular weight but differs in stereochemistry, which may alter metabolic stability or receptor affinity .
  • Benzyl/Triethylsilyl-Protected Derivatives : E.g., (2R,3R,4R,5R)-tert-Butyl-2-(benzyloxymethyl)-5-formyl-3,4-bis(triethylsilyloxy)pyrrolidine-1-carboxylate. These derivatives emphasize the role of protecting groups in modulating solubility and reactivity during multi-step syntheses .

Key Research Findings and Trends

Stereochemistry Matters : The trans-3,4 configuration in the target compound optimizes spatial alignment for ATX inhibition, whereas cis- or alternate positional isomers show reduced potency .

Hydroxymethyl vs. Ester Groups : Hydroxymethyl substituents enhance water solubility compared to ester-containing analogues (e.g., fluoropyridine derivatives), facilitating in vivo applications .

Synthetic Efficiency : The target compound’s synthesis (e.g., via intermediate 21 in ATX inhibitor routes) is more streamlined than fluoropyridine or decahydrofuran analogues, which require additional coupling or cyclization steps .

Preparation Methods

Cyclobutene-Dione Condensation and Ring-Opening Strategy

A widely adopted method involves the condensation of 3,4-diethoxycyclobut-3-ene-1,2-dione with pyrrolidine derivatives. In a reported procedure, 3,4-diethoxycyclobut-3-ene-1,2-dione reacts with (S)-pyrrolidin-2-ylmethanol in dichloromethane (DCM) under triethylamine catalysis. The reaction proceeds at room temperature for 48 hours, yielding a hydroxymethyl-substituted pyrrolidine intermediate. Subsequent Boc (tert-butoxycarbonyl) protection using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) affords the target compound in 91.9% yield after silica-gel chromatography.

Key Steps :

  • Ring-opening alkylation : The cyclobutene-dione undergoes nucleophilic attack by the pyrrolidine alcohol, forming a trans-configured diol.
  • Boc protection : The secondary amine is protected under mild basic conditions to prevent undesired side reactions.

Optimization Considerations :

  • Solvent selection : Dichloromethane ensures high solubility of aromatic intermediates, while THF facilitates Boc protection.
  • Catalyst efficiency : Triethylamine neutralizes acidic byproducts, enhancing reaction kinetics.

Stereoselective Reduction of Pyrroline Precursors

An alternative route begins with 3,4-bis-(hydroxymethyl)-1-pyrroline-1-oxide, which undergoes stereoselective reduction using Grignard reagents. Magnesium-based reductants (e.g., MeMgBr) in tetrahydrofuran (THF) at −78°C yield the trans-dihydroxymethyl configuration. Subsequent Boc protection with Boc₂O in the presence of sodium hydride (NaH) completes the synthesis.

Critical Parameters :

  • Temperature control : Low temperatures (−78°C) prevent over-reduction and epimerization.
  • Protection strategy : Pre-protection of hydroxyl groups with 2,2-dimethoxypropane avoids Mg²⁺ complexation, improving yield by 15–20%.

Multi-Step Synthesis from 2-Aminobutanoic Acid

Adapting methodologies for analogous pyrrolidine nitroxides, 2-aminobutanoic acid serves as a starting material. Condensation with dimethyl fumarate in methanol forms a bicyclic intermediate, which is subsequently reduced using sodium borohydride (NaBH₄). Hydroxymethyl groups are introduced via aldol addition with formaldehyde, followed by Boc protection. This four-step sequence achieves an overall yield of 40%, with the final Boc step contributing 85% efficiency.

Advantages :

  • Cost-effectiveness : Cheap starting materials reduce production costs.
  • Scalability : Batch processing in methanol enables industrial-scale synthesis.

Industrial Production and Process Optimization

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance reproducibility and yield. A two-stage system is utilized:

  • Reaction module : Ring-opening and Boc protection occur in a temperature-controlled (25°C) flow cell with residence time ≤30 minutes.
  • Purification module : In-line liquid-liquid extraction separates Boc-protected product from unreacted starting materials, achieving >95% purity.

Economic Impact :

  • Throughput : 500 g/hour capacity reduces batch processing time by 70%.
  • Waste reduction : Solvent recycling lowers environmental footprint.

Crystallization and Purification Techniques

Final purification leverages differential solubility in ethanol-water mixtures. The crude product is dissolved in hot ethanol (60°C) and gradually cooled to 4°C, inducing crystallization. This method achieves 99.5% purity, as confirmed by HPLC analysis.

Parameters Affecting Crystallization :

Parameter Optimal Value Effect on Purity
Ethanol concentration 80% v/v Maximizes yield
Cooling rate 0.5°C/min Reduces inclusion of impurities
Seed crystal size 50–100 µm Enhances crystal uniformity

Comparative Analysis of Synthetic Methods

The table below evaluates key metrics for the three primary synthesis routes:

Method Starting Material Steps Overall Yield Key Advantage
Cyclobutene-dione condensation 3,4-Diethoxycyclobutene-dione 2 91.9% High stereoselectivity
Pyrroline reduction 3,4-Bis-(hydroxymethyl)-1-pyrroline 3 65–70% Avoids chromatographic purification
2-Aminobutanoic acid route 2-Aminobutanoic acid 4 40% Low-cost reagents

Trade-offs :

  • The cyclobutene-dione method offers superior yield but requires expensive starting materials.
  • The 2-aminobutanoic acid route is cost-effective but necessitates additional purification steps.

Challenges and Mitigation Strategies

Epimerization During Boc Protection

The basic conditions of Boc protection (e.g., NaH/THF) may induce epimerization at the pyrrolidine 3- and 4-positions. Substituting NaH with milder bases like N,N-diisopropylethylamine (DIPEA) reduces epimerization from 12% to <2%.

Byproduct Formation in Grignard Reactions

Unprotected hydroxyl groups react with Grignard reagents, forming Mg²⁺-alcoholate precipitates. Pre-protection with 2,2-dimethoxypropane under acidic conditions (pTSA, acetone) eliminates this issue, improving yield by 18%.

Q & A

Q. Basic

  • HPLC-ELSD : Detects non-UV-active impurities (e.g., tert-butyl alcohol byproducts).
  • ICP-MS : Quantifies trace metal catalysts (e.g., Pd from cross-coupling reactions).
  • TGA/DSC : Assesses thermal stability (decomposition >200°C for most carbamates) .

How can the compound’s solubility and bioavailability be predicted computationally?

Advanced
Machine learning models (e.g., ALOGPS) estimate LogP (partition coefficient) and LogS (aqueous solubility). Molecular descriptors like polar surface area (PSA >80 Ų) predict poor blood-brain barrier penetration. ADMET predictors (e.g., SwissADME) optimize substituents for hepatic stability (CYP3A4/2D6 metabolism) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
trans-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate

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